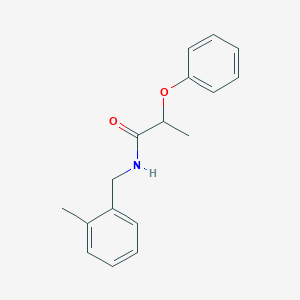

N-(2-methylbenzyl)-2-phenoxypropanamide

Description

General Context of Phenoxypropanamide Derivatives in Chemical Science

Phenoxypropanamide derivatives are a class of organic compounds that have garnered interest in various fields, particularly in agricultural chemistry. A significant number of these derivatives have been investigated for their herbicidal properties. google.comnih.gov For instance, certain aryloxyphenoxy propionamide (B166681) derivatives have shown efficacy against various weeds. nih.gov The herbicidal activity of these compounds is often related to their ability to inhibit specific enzymes in plants. The structure-activity relationship studies indicate that substituents on the pyridine (B92270) or phenyl rings can significantly influence the herbicidal activity. nih.gov For example, compounds with electron-withdrawing groups on a pyridine ring have demonstrated higher herbicidal activity. nih.gov

In medicinal chemistry, the phenoxyacetamide scaffold, a close relative of phenoxypropanamide, has been explored for various therapeutic applications. For example, 2-(4-hydroxyphenoxy)benzamide derivatives have been synthesized and investigated for their potential biological activities. mdpi.com

Significance of Amide Scaffolds in Contemporary Molecular Design

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology. numberanalytics.comnih.gov It is the cornerstone of peptides and proteins and is present in a vast number of biologically active molecules and synthetic materials. nih.govamrita.edu Approximately 25% of all marketed drugs contain at least one amide bond. amrita.edursc.org

The importance of the amide scaffold in molecular design stems from several key properties:

Stability: The amide bond is exceptionally stable under physiological conditions due to resonance stabilization, which imparts a partial double bond character to the C-N bond. numberanalytics.comnih.gov This stability makes it a reliable linker in drug molecules. numberanalytics.com

Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). numberanalytics.comnih.gov This dual capability is crucial for molecular recognition and binding to biological targets like enzymes and receptors. numberanalytics.comnih.gov

Structural Rigidity and Conformational Influence: The planar nature of the amide bond restricts the conformation of the molecule, which can be advantageous in designing molecules with specific three-dimensional shapes to fit into the active sites of proteins. numberanalytics.comnih.gov

The amide group is a key feature in a wide array of pharmaceuticals, including analgesics, anticancer agents, and antibiotics. researchgate.netacsgcipr.org

Overview of Research Trajectories for Complex Amide Compounds

The synthesis and application of complex amide compounds remain an active area of research, with several key trajectories:

Novel Synthetic Methods: While traditional amide synthesis often involves coupling carboxylic acids and amines with stoichiometric reagents, which can generate significant waste, modern research focuses on developing more efficient and sustainable methods. rsc.orgucl.ac.uk This includes the development of catalytic direct amidation processes and flow chemistry techniques. ucl.ac.uknih.gov Recently, a method using an earth-abundant cobalt catalyst has been developed for the atom-economical synthesis of amides from alkenes and amines. unc.edumiragenews.com

Amide Bond Activation: Historically considered unreactive, the selective activation of the amide bond is a growing field of interest. nih.gov This allows for the transformation of amides into other functional groups, opening new avenues for synthetic chemistry. nih.gov

Bioisosteric Replacement: In drug discovery, the amide bond is sometimes replaced with other functional groups (bioisosteres) to improve properties like metabolic stability or bioavailability. nih.gov The 1,2,3-triazole moiety is a well-known example of a successful amide bond bioisostere. nih.gov

Advanced Materials: Amides are crucial components of high-performance polymers like polyamides (e.g., nylon). numberanalytics.com Research is ongoing to develop new amide-containing polymers and nanomaterials with unique properties for various applications in materials science. numberanalytics.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-6-7-9-15(13)12-18-17(19)14(2)20-16-10-4-3-5-11-16/h3-11,14H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVXNFEWIVQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Methylbenzyl 2 Phenoxypropanamide

Established Synthetic Routes for Phenoxypropanamide Core Structures

The construction of the phenoxypropanamide core of N-(2-methylbenzyl)-2-phenoxypropanamide relies on well-established synthetic transformations. These methods are broadly applicable and provide a foundation for the synthesis of a wide range of related amide structures.

Amidation Reactions and Catalytic Systems

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved through the reaction of 2-phenoxypropanoic acid or its activated derivatives with 2-methylbenzylamine (B130908). A variety of catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions.

Catalytic Systems for Amidation:

Palladium-Catalyzed Cross-Coupling: Palladium-based catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines. While not a direct amidation of a carboxylic acid, this methodology can be adapted to form the desired amide bond.

Copper-Catalyzed Amidation: Copper-based catalysts offer a more economical alternative to palladium for amidation reactions. These systems can effectively catalyze the coupling of carboxylic acids with amines. For example, copper(I) oxide can be used as a catalyst for the oxidative amidation of aldehydes, which can be an intermediate step in a multi-step synthesis.

Boron-Based Catalysts: Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This method is often favored for its mild reaction conditions and tolerance of various functional groups.

Enzyme-Catalyzed Amidation: Biocatalysis offers a green and highly selective approach to amide bond formation. Lipases, for instance, can catalyze the direct amidation of carboxylic acids with amines under mild conditions. The ATP-dependent amide bond synthetase (ABS) enzyme McbA is another example of an enzyme that can be used for the synthesis of amides from a range of aryl carboxylic acids. rsc.org

Interactive Data Table: Comparison of Catalytic Systems for Amidation

| Catalyst System | Typical Reactants | Advantages | Disadvantages |

| Palladium-based | Aryl halide/triflate + Amine | High efficiency, broad scope | High cost, potential for metal contamination |

| Copper-based | Carboxylic acid + Amine | Lower cost, good reactivity | Can require harsh conditions |

| Boron-based | Carboxylic acid + Amine | Mild conditions, good functional group tolerance | Catalyst can be sensitive |

| Enzymatic | Carboxylic acid + Amine | High selectivity, environmentally friendly | Substrate specificity can be limiting |

Etherification Strategies for Phenoxy Moiety Integration

The introduction of the phenoxy group onto the propanamide backbone is another key synthetic step. This is typically achieved through etherification reactions, with the Williamson ether synthesis and the Ullmann condensation being two of the most common methods.

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the 2-phenoxypropanamide (B176874) core, this would typically involve the reaction of a phenol with a 2-halopropanamide derivative. The reaction proceeds via an SN2 mechanism and is generally effective for primary alkyl halides. researchgate.netnih.govnih.govnih.govsemanticscholar.org

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of diaryl ethers and aryl alkyl ethers. It is particularly useful for the coupling of phenols with aryl halides that are not reactive under Williamson conditions. fortunejournals.comresearchgate.netmdpi.comnih.gov Modern variations of the Ullmann reaction often utilize ligands to improve catalyst activity and allow for milder reaction conditions.

Reductive Amination Approaches to Benzyl (B1604629) Amine Precursors

The 2-methylbenzylamine precursor required for the final amidation step can be synthesized through various methods, with reductive amination being a highly effective approach. This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) to an amine. For the synthesis of 2-methylbenzylamine, 2-methylbenzaldehyde would be the starting material. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

Common reducing agents used in reductive amination include:

Sodium borohydride (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Development of Novel Synthetic Approaches for this compound

In addition to the established routes, the development of novel synthetic strategies offers opportunities for more efficient and sustainable synthesis of this compound. These approaches often focus on minimizing the number of synthetic steps and improving atom economy.

Cascade and Multicomponent Reactions

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. A potential cascade approach to this compound could involve a sequence of reactions such as an etherification followed by an in-situ amidation. For instance, a one-pot reaction of a suitable phenol, a 2-halopropanoic acid derivative, and 2-methylbenzylamine in the presence of appropriate catalysts could directly yield the final product. The development of such cascade reactions can significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the structural features of all the reactants. An MCR approach to this compound could potentially involve the simultaneous reaction of a phenol, an aldehyde, an isocyanide, and a carboxylic acid derivative. The Ugi and Passerini reactions are well-known examples of MCRs that lead to the formation of amide-containing products. While a direct MCR for the target molecule may not be established, the principles of MCRs can be applied to design novel and efficient synthetic routes. semanticscholar.orgnih.gov

Chemo- and Regioselective Synthesis

The synthesis of this compound presents specific challenges in terms of chemo- and regioselectivity.

Chemoselectivity: In the amidation step, the reaction between 2-phenoxypropanoic acid and 2-methylbenzylamine must be selective to avoid side reactions. For example, if the carboxylic acid is activated using a highly reactive reagent, there is a risk of side reactions involving other functional groups that may be present in the molecule. The use of chemoselective acylating agents or catalytic systems that operate under mild conditions can help to overcome this challenge. nih.govmdpi.com

Regioselectivity: The synthesis of the 2-methylbenzylamine precursor requires the regioselective introduction of the methyl group at the ortho position of the benzylamine. Direct alkylation of benzylamine can often lead to a mixture of ortho, meta, and para isomers, as well as polyalkylation products. Therefore, regioselective methods are necessary to ensure the formation of the desired 2-methylbenzylamine. One approach is to use a directing group on the benzylamine to guide the alkylation to the ortho position. researchgate.netnih.gov For example, a picolinamide directing group has been shown to be effective for the Rh-catalyzed C–H alkylation of benzylamines with alkenes. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The conventional synthesis of this compound typically involves the coupling of 2-phenoxypropanoic acid and 2-methylbenzylamine. This amidation reaction often requires activating agents and organic solvents. However, aligning with the principles of green chemistry, several alternative methodologies can be employed to reduce the environmental impact of this process. These methods focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches applicable to the synthesis include the use of alternative energy sources, greener solvents, and catalytic systems. Microwave-assisted synthesis, for example, has been shown to significantly shorten reaction times and improve yields in amidation reactions, often under solvent-free conditions. nih.govtandfonline.comindianchemicalsociety.com This technique provides efficient heating directly to the reacting molecules, bypassing the limitations of conventional thermal methods. nih.govindianchemicalsociety.com

The choice of solvent is another critical aspect of green synthesis. Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are effective but pose significant health and environmental risks. researchgate.net Research has identified several biomass-derived or otherwise more benign alternatives. researchgate.netbohrium.comnsf.gov Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate are considered greener substitutes that can be effective in amide bond formation. bohrium.comnih.gov In some cases, enzymatic catalysis in these green solvents can provide high yields and purity, eliminating the need for intensive purification steps. nih.govnih.gov

Furthermore, direct thermal or hydrothermal methods that avoid the use of any solvent or catalyst represent a highly sustainable approach. acs.orgresearchgate.net These reactions rely on elevated temperatures to drive the condensation between the carboxylic acid and the amine, releasing only water as a byproduct. acs.org

Below is a comparative table of potential green synthetic conditions for the formation of the amide bond in this compound.

| Method | Catalyst/Reagent | Solvent | Conditions | Advantages |

| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free | Microwave irradiation | Rapid reaction, no solvent waste nih.gov |

| Microwave-Assisted | Phenylboronic Acid / DMAPO | Solvent-free | Microwave irradiation | High efficiency, no solvent thieme-connect.com |

| Enzymatic | Candida antarctica lipase B (CAL-B) | Cyclopentyl methyl ether (CPME) | 60 °C | High conversion, high purity, green solvent nih.gov |

| Hydrothermal | None | Water | 250 °C, 40 bar | No catalyst, water as solvent acs.org |

| Boron-Mediated | B(OCH₂CF₃)₃ | Acetonitrile | 80 °C | Good yields, solid-phase workup possible nih.govacs.org |

Derivatization and Analog Synthesis of this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be strategically introduced at the N-benzyl moiety, the phenoxy group, or by controlling the stereochemistry of the chiral center.

The N-benzyl portion of the molecule can be readily modified by employing different substituted benzylamines in the initial amidation reaction. This approach allows for the introduction of a wide variety of functional groups onto the aromatic ring of the benzyl group. For instance, altering the position of the methyl group (e.g., 3-methylbenzylamine or 4-methylbenzylamine) or introducing different substituents (e.g., chloro, methoxy, or nitro groups) can systematically alter the steric and electronic properties of the final compound.

Another strategy involves the post-synthetic modification of the N-benzyl group. Oxidative debenzylation, for example, can be used to remove the benzyl group entirely, yielding the corresponding primary amide. researchgate.net This primary amide can then serve as a versatile intermediate for the introduction of various other N-substituents through alkylation or acylation reactions.

The following table illustrates potential analogs synthesized by varying the amine starting material.

| Amine Starting Material | Resulting N-Substituent | Potential Property Change |

| 3-Methylbenzylamine | N-(3-methylbenzyl) | Altered steric profile |

| 4-Chlorobenzylamine | N-(4-chlorobenzyl) | Introduction of electronic effects |

| Benzylamine | N-benzyl | Removal of the methyl group |

| Benzoyl Chloride (after debenzylation) | N-benzoyl | Conversion to an imide-like structure |

The phenoxy ring presents another key site for structural modification. The electronic properties of this ring can be tuned by introducing electron-donating or electron-withdrawing substituents. These modifications are typically incorporated by starting with a correspondingly substituted phenol to synthesize the 2-phenoxypropanoic acid precursor.

The table below summarizes the expected electronic effects of various substituents on the phenoxy ring.

| Substituent | Position | Electronic Effect | Influence on Phenoxy Group |

| -NO₂ | Para | Electron-withdrawing | Decreases electron density on the oxygen atom |

| -OCH₃ | Para | Electron-donating | Increases electron density on the oxygen atom |

| -Cl | Meta | Inductively electron-withdrawing | Decreases ring electron density |

| -CH₃ | Ortho | Electron-donating | Increases ring electron density and steric bulk |

This compound possesses a chiral center at the carbon alpha to the carbonyl group. The synthesis of enantiomerically pure forms of this compound can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: An enantioselective synthesis can be accomplished by using an enantiomerically pure starting material, such as (R)- or (S)-2-phenoxypropanoic acid. Chiral 2-phenylpropanoic acids and their derivatives have been synthesized from chiral precursors like L-phenylalanine, employing methods such as diazotization followed by substitution, sometimes involving crystallization-induced chiral inversion to obtain the desired enantiomer. acs.orgnih.gov A similar approach starting from a chiral precursor could provide access to enantiopure 2-phenoxypropanoic acid.

Enantiomeric Resolution: When the synthesis results in a racemic mixture, the individual enantiomers must be separated. Several methods are available for the resolution of chiral amides.

Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective biocatalysts for the kinetic resolution of racemic amines and amides. acs.orgrsc.org This process involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus allowing for their separation. rsc.orgresearchgate.net The efficiency of such resolutions can be very high, making it a valuable green chemistry tool for obtaining chiral compounds. acs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers. nih.govwikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used and can effectively resolve a wide range of chiral compounds, including amides. nih.govresearchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. wikipedia.org

A comparison of these two resolution methods is provided below.

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., hydrolysis) on one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield for one enantiomer is 50%, may require optimization of enzyme and conditions. |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Can provide both enantiomers in high purity, applicable to a wide range of compounds, scalable. | Requires specialized and often expensive columns and equipment, can be solvent-intensive. |

Advanced Structural Characterization and Spectroscopic Investigations of N 2 Methylbenzyl 2 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H and ¹³C) for Core Structure Confirmation

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum would confirm the presence of all proton environments in N-(2-methylbenzyl)-2-phenoxypropanamide. Key expected signals would include a singlet for the methyl protons on the benzyl (B1604629) group, distinct multiplets for the aromatic protons on both the benzyl and phenoxy rings, a doublet for the benzylic methylene (B1212753) protons, and signals corresponding to the methine and methyl protons of the propanamide moiety. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the carbons of the phenoxypropanamide backbone. The chemical shifts of these carbons provide insight into their electronic environment.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenoxy) | 6.8 - 7.4 | Multiplet | 5H |

| Aromatic (Benzyl) | 7.1 - 7.3 | Multiplet | 4H |

| NH (Amide) | ~8.0 | Broad Singlet | 1H |

| CH (Propanamide) | ~4.8 | Quartet | 1H |

| CH₂ (Benzylic) | ~4.5 | Doublet | 2H |

| CH₃ (Benzyl) | ~2.3 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~172 |

| Aromatic (C-O) | ~157 |

| Aromatic | 115 - 138 |

| CH (Propanamide) | ~75 |

| CH₂ (Benzylic) | ~42 |

| CH₃ (Benzyl) | ~19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings through bonds. For instance, it would show a correlation between the methine proton and the methyl protons of the propanamide group, and between the benzylic methylene protons and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the benzylic CH₂ proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular fragments. Key correlations would include the amide proton to the carbonyl carbon and the benzylic carbons, and the benzylic protons to the aromatic carbons of the tolyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which helps to determine the molecule's stereochemistry and conformation. For example, NOESY could show correlations between the benzylic protons and the adjacent aromatic protons on the tolyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the molecular formula, which for this compound is C₁₇H₁₉NO₂. The experimentally determined mass should match the theoretical mass, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. Key expected fragmentation pathways for this compound would include the cleavage of the amide bond, leading to the formation of the 2-methylbenzyl cation and the 2-phenoxypropanamide (B176874) radical, or the loss of the phenoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion Structure |

|---|---|

| 269 | [M]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (2-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amide and aromatic functionalities.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Sharp, medium intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Multiple weak to medium bands |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong bands |

| C=O Stretch (Amide I) | ~1650 | Strong, sharp band |

| N-H Bend (Amide II) | ~1550 | Medium to strong band |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to weak bands |

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or detailed bond lengths and angles, have been reported for this compound in the scientific literature. Therefore, a data table for its solid-state structure cannot be generated.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

There are no published studies on the use of chiroptical spectroscopy, including circular dichroism, to determine the stereochemical assignment of this compound. As a result, research findings and spectroscopic data for its stereoisomers are not available, and a corresponding data table cannot be provided.

Because the requested detailed research findings and data tables for this compound are not present in the current body of scientific literature, the generation of an article adhering to the specific outline and content inclusions is not possible.

Computational Chemistry and Molecular Modeling Studies of N 2 Methylbenzyl 2 Phenoxypropanamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying systems like N-(2-methylbenzyl)-2-phenoxypropanamide and its analogues.

DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For instance, in studies of similar compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been utilized to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's kinetic stability and charge transfer capabilities. nih.gov The optimized geometry of this compound would likely feature a non-planar arrangement due to the steric hindrance and electronic repulsion between the bulky 2-methylbenzyl and phenoxy groups.

The energies obtained from DFT calculations, such as the total energy and the energies of frontier molecular orbitals (HOMO and LUMO), are vital for assessing the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-donating nature of the methyl group on the benzyl (B1604629) ring and the phenoxy group would influence the energies of the molecular orbitals.

A hypothetical DFT study on this compound could yield data similar to that presented in the table below, which is based on typical values observed for analogous structures.

| Parameter | Calculated Value (Illustrative) |

| Total Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

| Dipole Moment | D Debyes |

This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a molecule like this compound, the MEP analysis would likely reveal a negative electrostatic potential around the oxygen atoms of the carbonyl and ether functionalities, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a likely site for interaction with nucleophiles or hydrogen bond acceptors. The aromatic rings would show regions of both positive and negative potential, influencing their stacking interactions.

Studies on related compounds have demonstrated the utility of MEP in predicting intermolecular interactions. researchgate.net For this compound, understanding the MEP is crucial for predicting how it might interact with a biological target.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis and molecular dynamics simulations provide a dynamic picture of a molecule's behavior.

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. The rotation around the amide bond (C-N) is often restricted, leading to the existence of cis and trans isomers (also referred to as E/Z isomers). A study on the analogous compound N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, which was characterized using NMR spectroscopy and DFT calculations. scielo.br

A systematic conformational search for this compound would involve rotating the key dihedral angles, such as those involving the benzyl and phenoxy groups, to identify all possible low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The flexibility of the molecule is a critical factor in its ability to bind to a receptor, as it may need to adopt a specific conformation to fit into a binding pocket.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand when it interacts with a biological target, such as a protein or a nucleic acid. MD simulations can provide insights into the stability of the ligand-target complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.

In a hypothetical scenario where this compound is docked into the active site of a target protein, MD simulations could be performed to assess the stability of the binding pose over time. nih.govnih.gov The simulation would track the movements of both the ligand and the protein atoms, allowing for the calculation of parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target. nih.gov

Molecular Docking for Predicted Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a potential drug molecule.

For this compound, molecular docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications. The docking process involves placing the ligand in the binding site of the receptor and evaluating the different poses based on a scoring function that estimates the binding affinity.

Docking studies on analogous phenoxy acetamide (B32628) derivatives have shown that these molecules can form various interactions with the amino acid residues in the active site of a protein, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govmdpi.com For this compound, the amide group can act as both a hydrogen bond donor and acceptor. The phenoxy and benzyl groups can engage in hydrophobic and aromatic stacking interactions.

A typical output from a molecular docking study would include the predicted binding energy and a visual representation of the ligand in the binding pocket, highlighting the key interactions. The table below illustrates the kind of data that could be generated from a docking study of this compound and its analogues against a hypothetical protein target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | TYR 23, PHE 45, LEU 78, ASN 102 |

| Analogue 1 (e.g., N-benzyl-2-phenoxypropanamide) | -8.2 | TYR 23, PHE 45, VAL 80, ASN 102 |

| Analogue 2 (e.g., N-(2-methylbenzyl)-2-chlorophenoxypropanamide) | -8.9 | TYR 23, PHE 45, LEU 78, GLN 105 |

This table presents hypothetical data for illustrative purposes.

These predicted interactions provide a rational basis for the design of new analogues with improved binding affinities and selectivity.

Identification of Putative Molecular Targets

A critical initial step in understanding the biological effects of a compound is the identification of its molecular targets. For novel compounds like this compound and its analogues, computational approaches are frequently employed to generate hypotheses about their protein partners.

Hierarchical docking-based virtual screening is a powerful technique used for this purpose. In one such study focusing on phenoxyacetamide derivatives, Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias, was identified as a promising target. nih.gov This method involves computationally screening large libraries of compounds against the three-dimensional structure of a potential protein target.

Similarly, for N-aryl acetamide derivatives linked to a quinazolinone scaffold, in silico molecular docking suggested acetylcholine (B1216132) binding protein (AChBP) and acetylcholinesterase (AChE) as potential molecular targets. researchgate.net Further research on phenoxyacetamide analogues has also pointed towards monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the central nervous system, as significant targets for this class of compounds. researchgate.net In other studies, phenoxyacetamide derivatives have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. mdpi.com

These computational target identification methods rely on scoring functions to estimate the binding affinity between the ligand and the protein, allowing researchers to prioritize compounds and targets for further experimental validation.

Analysis of Predicted Binding Modes and Affinities

Once a putative target is identified, molecular modeling is used to predict and analyze the specific interactions between the ligand and the protein's binding site. This analysis provides insights into the structural basis of molecular recognition and activity.

Molecular dynamics (MD) simulations are a key tool in this process. For the identified phenoxyacetamide-based hits against DOT1L, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov These simulations indicated that the compounds could achieve a stable equilibrium within the DOT1L binding site. The binding free energy, a measure of binding affinity, was then calculated, revealing that phenoxyacetamide derivatives exhibited a strong predicted affinity for the target. nih.gov For instance, a lead compound from this screening, designated L03, showed a highly favorable predicted binding free energy. nih.gov

Detailed analysis of the binding mode reveals key intermolecular interactions. For N-benzyl derivatives targeting acetylcholinesterase (AChE), docking studies have shown that the benzyl group can form stacking interactions with aromatic residues like Tryptophan (TRP) and Phenylalanine (PHE) in the enzyme's active site. nih.gov For example, the benzyl moiety of one inhibitor was predicted to stack with TRP84, while the pyridinium (B92312) ring interacted with PHE330. nih.gov In studies of related N-phenylbenzamide anticonvulsants, crystallographic and molecular mechanics calculations have highlighted the importance of a specific conformation that facilitates hydrogen bonding between the amide group and the receptor. nih.gov This consistent conformation orients a methyl-substituted phenyl ring at a significant angle to the central amide plane, an interaction deemed crucial for activity. nih.gov

These detailed analyses of binding modes and affinities are fundamental for structure-based drug design, guiding the modification of lead compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These theoretical models can then be used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models for Molecular Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. For a series of 2-phenoxyacetamide (B1293517) analogues acting as monoamine oxidase (MAO) inhibitors, a QSAR model was developed to understand the structural requirements for their activity. researchgate.net The dataset, comprising 20 compounds, was partitioned into a training set to build the model and a test set to validate its predictive power. researchgate.net

Using multiple linear regression analysis, a statistically significant model was generated. The quality of the model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). For the phenoxyacetamide series, the best model achieved an r² of 0.9033 and a q² of 0.8376, indicating good correlative and predictive ability. researchgate.net

The resulting QSAR equation relates the biological activity to specific molecular descriptors. In this case, the model revealed that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and a polarizability descriptor (BetaPol) were key factors influencing MAO inhibitory activity. researchgate.net The model suggested that higher molecular weight and lower polarity were favorable for increased activity. researchgate.net Similar QSAR studies on related biphenyl (B1667301) carboxamide analogues have also yielded statistically significant models for analgesic activity, further demonstrating the utility of this approach. medcraveonline.com

Table 1: Example of a QSAR Model for Phenoxyacetamide Analogues as MAO-B Inhibitors This table is illustrative, based on findings from the cited literature.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (squared correlation coefficient) | 0.9033 | Indicates that over 90% of the variance in the biological activity is explained by the model. |

| q² (cross-validated r²) | 0.8376 | Demonstrates the model's predictive power on new data. |

| Significant Descriptors | Correlation | Implication for Activity |

| Molecular Weight (MW) | Positive | Bulkier, heavier compounds are predicted to be more active. |

| HOMO Energy | Negative | Groups that lower the HOMO energy (more electrophilic) may increase activity. |

In Silico Design and Virtual Screening of Analog Libraries

The insights gained from target identification, binding mode analysis, and QSAR models are leveraged in the in silico design and virtual screening of new analogue libraries. Virtual screening is a computational method used to search vast chemical libraries for molecules that are likely to bind to a specific biological target. nih.gov

This process often begins with the creation of a virtual library of compounds. These libraries can range from millions to billions of molecules and are often sourced from commercial providers like Enamine or ZINC. nih.govschrodinger.com The design of these libraries can be guided by the structural features identified in active compounds. For example, based on the phenoxyacetamide or N-benzylamide scaffolds, a library of virtual analogues can be generated by systematically modifying substituents, linkers, and ring systems.

The virtual library is then screened against the 3D structure of the target protein using docking programs. This was the approach used to identify phenoxyacetamide derivatives as DOT1L inhibitors, where a hierarchical screening process filtered a large library down to a small number of promising hits. nih.gov Similarly, a virtual screening approach was utilized to analyze the binding of fragments from a library of N-benzylamides, which were then used as a basis to search for larger, more complex analogues in the ZINC database. researchgate.net

The top-scoring compounds from the virtual screen are then selected for chemical synthesis and experimental testing. This rational, computation-driven approach significantly accelerates the discovery of novel bioactive molecules by focusing laboratory efforts on compounds with the highest probability of success. nih.govresearchgate.net

Investigation of Structure Activity Relationships and Molecular Mechanisms of N 2 Methylbenzyl 2 Phenoxypropanamide in Vitro/mechanistic Focus

Design Principles for Modulating Molecular Interactions

The rational design of bioactive molecules like N-(2-methylbenzyl)-2-phenoxypropanamide hinges on a detailed understanding of its structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule—namely the phenoxy and N-benzyl moieties, the amide linkage, and the chiral center—to observe how these changes affect its interaction with biological targets.

Impact of Substitutions on the Phenoxy and N-Benzyl Moieties

The phenoxy and N-benzyl groups of this compound are critical for its biological activity, and substitutions on these rings can significantly alter its potency and selectivity. Research on related compounds, such as 2-phenoxybenzamides, has shown that the substitution pattern on these aromatic rings is a key determinant of their biological effects. researchgate.net

For the phenoxy moiety , introducing various functional groups can influence the compound's electronic and steric properties, which in turn affects its binding affinity to target proteins. For instance, in a study on 2-phenoxybenzamide (B1622244) derivatives, replacing a 2-(4-fluorophenoxy) substituent with other groups was a key strategy to probe their influence on antiplasmodial activity. mdpi.com The nature and position of these substituents can impact interactions within the binding pocket of a target protein.

Similarly, substitutions on the N-benzyl moiety can modulate activity. Studies on N-benzyl derivatives have highlighted the importance of the substituent's nature and position on the benzyl (B1604629) ring for biological activity. nih.govnih.gov For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, medicinal chemistry optimization led to potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating the significance of this part of the molecule in achieving high potency. nih.gov

To illustrate the potential impact of substitutions, the following table outlines hypothetical activity data based on common modifications to the phenoxy and N-benzyl rings, drawing from general principles observed in similar compound series.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogs

| Compound | Phenoxy Ring Substitution | N-Benzyl Ring Substitution | Hypothetical IC₅₀ (nM) |

| Parent Compound | H | 2-methyl | 150 |

| Analog 1 | 4-fluoro | 2-methyl | 75 |

| Analog 2 | 4-chloro | 2-methyl | 90 |

| Analog 3 | 4-methoxy | 2-methyl | 200 |

| Analog 4 | H | 4-fluoro | 120 |

| Analog 5 | H | 4-chloro | 135 |

| Analog 6 | H | 4-methoxy | 250 |

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Role of the Amide Linkage and Chiral Center in Molecular Recognition

The amide linkage in this compound is a crucial structural element. It often participates in hydrogen bonding interactions with amino acid residues in the active site of a target protein. The carbonyl group of the amide can act as a hydrogen bond acceptor, a feature confirmed to be a primary pharmacophoric element in the recognition and binding of ligands to receptors like the peripheral benzodiazepine (B76468) receptor. nih.gov The planarity of the amide bond also imposes conformational constraints on the molecule, which can be critical for achieving the correct orientation for binding.

The chiral center at the alpha-carbon of the propanamide moiety introduces stereoselectivity in biological activity. The two enantiomers of the molecule can exhibit significantly different potencies and even different pharmacological effects. This is because the three-dimensional arrangement of the substituents around the chiral carbon can lead to differential interactions with the chiral environment of a biological target. For instance, in studies of other chiral ligands, it is common for one enantiomer to be significantly more active than the other.

Mechanistic Studies at the Cellular and Subcellular Level

Understanding the molecular mechanisms of action of this compound requires investigation at the cellular and subcellular levels. This includes studying its ability to cross cell membranes, its distribution within the cell, and its specific interactions with cellular components like enzymes and receptors.

Cellular Permeability and Intracellular Distribution Mechanisms

For a compound to exert its effect, it must often cross the cell membrane to reach its intracellular target. The cellular permeability of a molecule like this compound is influenced by its physicochemical properties, such as lipophilicity (logP) and polar surface area. Compounds with moderate lipophilicity are often able to passively diffuse across the lipid bilayer of the cell membrane.

Once inside the cell, the compound's distribution is not uniform. It may accumulate in specific organelles depending on its properties. For example, a compound might localize in the mitochondria or the endoplasmic reticulum. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical techniques like mass spectrometry can be employed to determine its subcellular localization.

Enzyme Inhibition Kinetics and Characterization (In Vitro)

If this compound acts as an enzyme inhibitor, its mechanism of inhibition can be characterized using in vitro enzyme kinetic studies. nih.gov These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk or Michaelis-Menten plots. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). nih.gov The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a measure of the inhibitor's potency. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Substrate Concentration (µM) | No Inhibitor (Initial Rate, V₀) | With Inhibitor (Initial Rate, Vᵢ) |

| 1 | 0.10 | 0.06 |

| 2 | 0.18 | 0.11 |

| 5 | 0.33 | 0.22 |

| 10 | 0.50 | 0.36 |

| 20 | 0.67 | 0.55 |

Note: The data is hypothetical and for illustrative purposes to demonstrate how enzyme inhibition might be presented.

Receptor Binding Assays and Agonist/Antagonist Profiling (In Vitro)

To determine if this compound interacts with a specific receptor, in vitro receptor binding assays are performed. These assays measure the affinity of the compound for the receptor, typically by competing with a radiolabeled ligand known to bind to the receptor. nih.gov The output of these experiments is usually the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the compound that displaces 50% of the radioligand.

Once binding is established, functional assays are used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). For example, if the target is a G-protein coupled receptor (GPCR), a common functional assay is to measure the level of a second messenger, such as cyclic AMP (cAMP), in cells expressing the receptor. nih.gov An antagonist would block the effect of a known agonist on cAMP levels. nih.govresearchgate.net

Table 3: Illustrative Receptor Binding and Functional Assay Data for this compound

| Assay Type | Target Receptor | Parameter | Value |

| Binding Assay | Receptor X | Ki (nM) | 50 |

| Functional Assay (cAMP) | Receptor X | IC₅₀ (nM) vs. Agonist Y | 75 |

| Functional Assay (cAMP) | Receptor X | Effect on Basal Activity | No change (Antagonist) |

Note: The data is hypothetical and for illustrative purposes.

Ligand-Protein Interaction Profiling and Target DeconvolutionNo studies on ligand-protein interaction profiling or target deconvolution for this compound were found. Consequently, its protein targets remain unknown.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be generated.

Advanced Research Applications and Methodological Contributions of N 2 Methylbenzyl 2 Phenoxypropanamide

Contributions to Method Development in Organic Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of new and efficient methods for their formation is an ongoing area of research. N-(2-methylbenzyl)-2-phenoxypropanamide can serve as a representative product in the development of novel amide bond-forming reactions.

The synthesis of this compound would typically involve the coupling of 2-phenoxypropanoic acid (or its activated derivative, such as an acid chloride) with 2-methylbenzylamine (B130908). This reaction could be used as a model system to test new coupling reagents, catalysts, or reaction conditions aimed at improving yields, reducing reaction times, minimizing side products, or enhancing the "greenness" of the process.

Furthermore, the N-benzyl group is a common protecting group for amines in organic synthesis. The cleavage of the N-benzyl bond in this compound could be utilized to test new debenzylation methodologies. For example, oxidative debenzylation methods using alkali metal bromides have been developed and could be evaluated using this compound as a substrate. organic-chemistry.orgacs.org

Table 2: Potential Synthetic Routes and Methodological Studies Involving this compound

| Synthetic Transformation | Reagents/Conditions | Potential Contribution |

| Amide Bond Formation | 2-phenoxypropanoic acid + 2-methylbenzylamine with novel coupling agents | Development of new, more efficient, and sustainable amidation methods. |

| N-Debenzylation | Oxidative cleavage reagents (e.g., KBr/Oxone) | Evaluation of new deprotection strategies for N-benzyl amides. organic-chemistry.orgacs.org |

| Asymmetric Synthesis | Chiral catalysts for the coupling reaction | Development of methods for the enantioselective synthesis of chiral amides. |

This table outlines hypothetical research avenues and does not represent completed studies on this compound.

Role in the Conceptual Framework of New Chemical Entity Discovery

New chemical entities (NCEs) are the foundation of drug discovery, and the exploration of novel chemical scaffolds is crucial for identifying new therapeutic agents. Phenotypic drug discovery, which focuses on identifying molecules that produce a desired biological effect without a preconceived target, has seen a resurgence and often leads to the discovery of NCEs with novel mechanisms of action. nih.gov

The structure of this compound, combining the privileged phenoxy scaffold with the biologically relevant N-benzyl amide moiety, makes it an interesting candidate for inclusion in screening libraries for phenotypic drug discovery programs. nih.govnih.gov The phenoxy group is known to be a key pharmacophore in drugs targeting a wide array of biological systems, including neurological and metabolic disorders. nih.govnih.gov

The compound's structure could be systematically modified to create a library of analogs for screening. For instance, variations in the substitution pattern on both the phenoxy and benzyl (B1604629) rings, as well as modifications to the propanamide linker, could lead to the discovery of compounds with specific and potent biological activities. The identification of a hit compound from such a library would then initiate a medicinal chemistry campaign to optimize its properties and elucidate its mechanism of action, potentially leading to a novel therapeutic agent.

Application in Material Science or other Non-Biological Fields (if applicable)

While the primary hypothesized applications of this compound are in the biological sciences, the N-benzyl amide functionality does have relevance in material science. Amide bonds are known for their stability and their ability to form strong hydrogen bonds, which are key features in the design of various polymers and functional materials.

For example, polymers containing amide linkages (polyamides) are known for their high strength and thermal stability. While a small molecule like this compound would not itself be a polymer, it could serve as a monomer or a building block for more complex supramolecular structures or functional materials if appropriate polymerizable groups were incorporated into its structure. The phenoxy group could also impart specific properties, such as altered solubility, thermal behavior, or even radical-trapping antioxidant capabilities, as seen in related phenoxazine (B87303) structures. acs.orgresearchgate.net However, there is currently no specific research indicating the use of this compound in material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylbenzyl)-2-phenoxypropanamide, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and coupling steps. Key parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF), and pH adjustment to stabilize intermediates. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying intermediate purity . Optimizing stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of acyl chloride to amine) can enhance yields.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., methylbenzyl and phenoxy groups) and rule out regioisomeric impurities .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peak at m/z calculated for CHNO) and detect fragmentation patterns .

- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>95%) and identify co-eluting impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze samples via HPLC to track decomposition products. Monitor hydrolytic stability in aqueous buffers (pH 1–10) and photostability under UV light. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be systematically resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .

- Mechanistic Profiling : Perform target-specific assays (e.g., enzyme inhibition for cyclooxygenase-2) to clarify whether observed discrepancies arise from off-target effects or assay sensitivity .

- Meta-Analysis : Compare structural analogs (e.g., pyrazole or thiazole-containing derivatives) to identify substituent-dependent activity trends .

Q. What in silico strategies are effective for predicting the target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like 5-HT receptors or kinases. Validate docking scores with free energy calculations (MM/GBSA) .

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA/CoMSIA) correlating electronic (e.g., Hammett σ) and steric descriptors (e.g., molar refractivity) with activity data .

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic profile of this compound?

- Methodological Answer :

- Substituent Scanning : Synthesize derivatives with modified phenoxy (e.g., halogenation) or methylbenzyl (e.g., ortho vs. para substitution) groups. Test in vitro potency and selectivity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability. Assess metabolic stability using liver microsomes .

Q. What strategies mitigate challenges in purifying this compound from reaction byproducts?

- Methodological Answer :

- Column Chromatography : Use gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts. Confirm fraction purity via TLC (R = 0.3–0.5) .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-purity crystals. Characterize crystal structure via X-ray diffraction to confirm stereochemistry .

Data Analysis and Validation

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity and Sensitivity : Establish calibration curves (1–100 µg/mL) with R > 0.99. Determine LOD/LOQ via signal-to-noise ratios (3:1 and 10:1, respectively) .

- Recovery Studies : Spike biological samples (e.g., plasma) with known concentrations and calculate recovery rates (85–115% acceptable) .

Q. What computational tools can predict metabolic pathways and toxicity risks for this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and Ames test outcomes .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Meteor (Lhasa Limited) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.